Cas no 2555249-87-9 (2-Oxa-spiro[4.5]dec-8-ylamine)
![2-Oxa-spiro[4.5]dec-8-ylamine structure](https://ja.kuujia.com/scimg/cas/2555249-87-9x500.png)
2-Oxa-spiro[4.5]dec-8-ylamine 化学的及び物理的性質
名前と識別子
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- 2-Oxa-spiro[4.5]dec-8-ylamine
- 2-oxaspiro[4.5]decan-8-amine
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- MDL: MFCD32660015
- インチ: 1S/C9H17NO/c10-8-1-3-9(4-2-8)5-6-11-7-9/h8H,1-7,10H2
- InChIKey: XWWUSDFIEQFZGY-UHFFFAOYSA-N
- ほほえんだ: C1C2(CCC(N)CC2)CCO1
2-Oxa-spiro[4.5]dec-8-ylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AstaTech | AT10534-0.1/G |
2-OXASPIRO[4.5]DECAN-8-AMINE |
2555249-87-9 | 95% | 0.1g |
$695 | 2023-09-19 | |
AstaTech | AT10534-1/G |
2-OXASPIRO[4.5]DECAN-8-AMINE |
2555249-87-9 | 95% | 1g |
$1498 | 2023-09-19 | |
eNovation Chemicals LLC | Y1123427-250mg |
2-Oxa-spiro[4.5]dec-8-ylamine |
2555249-87-9 | 95% | 250mg |
$525 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R2001-5g |
2-Oxa-spiro[4.5]dec-8-ylamine |
2555249-87-9 | 96% | 5g |
¥51414.37 | 2024-04-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R2001-500mg |
2-Oxa-spiro[4.5]dec-8-ylamine |
2555249-87-9 | 96% | 500mg |
¥7344.91 | 2024-04-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R2001-250mg |
2-Oxa-spiro[4.5]dec-8-ylamine |
2555249-87-9 | 96% | 250mg |
¥4109.65 | 2024-04-18 | |
eNovation Chemicals LLC | Y1123427-500mg |
2-Oxa-spiro[4.5]dec-8-ylamine |
2555249-87-9 | 95% | 500mg |
$1098 | 2025-02-24 | |
eNovation Chemicals LLC | Y1123427-1g |
2-Oxa-spiro[4.5]dec-8-ylamine |
2555249-87-9 | 95% | 1g |
$1750 | 2025-02-24 | |
eNovation Chemicals LLC | Y1123427-100mg |
2-Oxa-spiro[4.5]dec-8-ylamine |
2555249-87-9 | 95% | 100mg |
$678 | 2025-02-24 | |
eNovation Chemicals LLC | Y1123427-500mg |
2-Oxa-spiro[4.5]dec-8-ylamine |
2555249-87-9 | 95% | 500mg |
$1098 | 2025-02-24 |
2-Oxa-spiro[4.5]dec-8-ylamine 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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9. Back matter
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
2-Oxa-spiro[4.5]dec-8-ylamineに関する追加情報
Introduction to 2-Oxa-spiro[4.5]dec-8-ylamine (CAS No. 2555249-87-9)
2-Oxa-spiro[4.5]dec-8-ylamine, with the Chemical Abstracts Service (CAS) number 2555249-87-9, is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its spirocyclic structure, which consists of a spiro junction between a cyclohexane ring and a tetrahydrofuran ring, with an amine functional group attached to the spiro center. The presence of the oxygen atom in the tetrahydrofuran ring imparts unique chemical and biological properties to this molecule.
The chemical structure of 2-Oxa-spiro[4.5]dec-8-ylamine can be represented as follows:
In recent years, the interest in spirocyclic compounds has surged due to their potential applications in drug discovery and development. Spirocycles are known for their ability to enhance the physicochemical properties of molecules, such as solubility, stability, and bioavailability, which are crucial for drug candidates. The spirocyclic structure of 2-Oxa-spiro[4.5]dec-8-ylamine makes it particularly interesting for medicinal chemists and pharmacologists.
One of the key areas of research involving 2-Oxa-spiro[4.5]dec-8-ylamine is its potential as a scaffold for the development of novel therapeutic agents. The amine functional group at the spiro center provides a versatile site for chemical modification, allowing researchers to explore a wide range of derivatives with diverse biological activities. For instance, studies have shown that certain derivatives of 2-Oxa-spiro[4.5]dec-8-ylamine exhibit potent anti-inflammatory and analgesic properties, making them promising candidates for the treatment of chronic pain and inflammatory diseases.
In addition to its potential therapeutic applications, 2-Oxa-spiro[4.5]dec-8-ylamine has also been investigated for its use in chemical synthesis and catalysis. The unique electronic and steric properties of the spirocyclic structure make it an excellent ligand for transition metal catalysts, which can be used in various organic transformations. Recent research has demonstrated that 2-Oxa-spiro[4.5]dec-8-ylamine-based ligands can significantly enhance the efficiency and selectivity of catalytic reactions, such as asymmetric hydrogenation and cross-coupling reactions.
The synthesis of 2-Oxa-spiro[4.5]dec-8-ylamine has been extensively studied, with several efficient methods reported in the literature. One common approach involves the intramolecular cyclization of an appropriate precursor molecule, followed by functional group manipulation to introduce the amine functionality at the spiro center. These synthetic routes are highly modular and can be readily adapted to produce a variety of substituted derivatives, further expanding the utility of this compound.
The biological activity of 2-Oxa-spiro[4.5]dec-8-ylamine has been evaluated in various in vitro and in vivo models. Preclinical studies have shown that certain derivatives exhibit selective binding to specific receptors or enzymes, which is a critical factor in drug design. For example, one study reported that a derivative of 2-Oxa-spiro[4.5]dec-8-ylamine selectively inhibited a key enzyme involved in pain signaling pathways, demonstrating its potential as a lead compound for pain management.
Beyond its direct therapeutic applications, 2-Oxa-spiro[4.5]dec-8-ylamine has also been explored as a tool compound in chemical biology research. Its unique structural features make it an ideal candidate for probing protein-protein interactions and other biological processes at the molecular level. By conjugating this compound with fluorescent or biotin tags, researchers can track its cellular localization and interactions with target proteins using advanced imaging techniques.
In conclusion, 2-Oxa-spiro[4.5]dec-8-ylamine (CAS No. 2555249-87-9) is a promising compound with a wide range of potential applications in both medicinal chemistry and chemical biology. Its unique spirocyclic structure and versatile functional groups provide a solid foundation for further research and development into novel therapeutic agents and catalytic systems. As ongoing studies continue to uncover new properties and applications, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.
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